1-(2-Cyclopropylcyclopropyl)ethan-1-one
Description
1-(2-Cyclopropylcyclopropyl)ethan-1-one is a bicyclic ketone characterized by two fused cyclopropane rings attached to an acetyl group. While direct data on this specific compound are unavailable in the provided evidence, its structural analogs—cyclopropyl-substituted ethanones—are well-documented. The bicyclic framework may enhance steric and electronic effects compared to monocyclic analogs, influencing properties such as melting points, solubility, and catalytic behavior.
Properties
IUPAC Name |
1-(2-cyclopropylcyclopropyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-5(9)7-4-8(7)6-2-3-6/h6-8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRUAPWFNMOSEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC1C2CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclopropylcyclopropyl)ethan-1-one typically involves the reaction of cyclopropylcarbinol with an appropriate oxidizing agent. One common method is the oxidation of cyclopropylcarbinol using pyridinium chlorochromate (PCC) in dichloromethane. The reaction proceeds under mild conditions and yields the desired ketone.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using more efficient and cost-effective oxidizing agents. Continuous flow reactors and catalytic oxidation methods can be employed to enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Cyclopropylcyclopropyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol; lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups replacing the ketone.
Scientific Research Applications
1-(2-Cyclopropylcyclopropyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropylcyclopropyl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further biochemical reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
1-Cyclopropyl-2-(phenylsulfonyl)ethan-1-one
- Structure : Features a cyclopropyl group at position 1 and a phenylsulfonyl group at position 2.
- Synthesis : Prepared via nucleophilic substitution of 2-bromo-1-cyclopropylethan-1-one with benzenesulfinic acid in DMF (88% yield) .
- Properties : White solid with a melting point of 57–58°C. The sulfonyl group enhances electrophilicity, making it useful in asymmetric catalysis.
2-Chloro-1-(1-chlorocyclopropyl)ethan-1-one
- Structure: Contains two chlorine atoms—one on the cyclopropane ring and another on the acetyl side chain.
- Synthetic Utility : Acts as a precursor for triazole derivatives (e.g., 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, 98% yield) in reactions involving 1,2,4-triazole and K₂CO₃/PEG-1000 .
1-[(1R,2R)-2-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-one
1-{2-[4-(Propan-2-yl)phenyl]cyclopropyl}ethan-1-one
- Structure : Cyclopropane linked to a para-isopropylphenyl group.
- Physicochemical Data : Molecular formula C₁₄H₁₈O, molar mass 202.29 g/mol .
Physicochemical Properties
- Key Observations : Sulfonyl derivatives generally exhibit higher melting points due to polar functional groups. Halogenated analogs (e.g., chloro) may display lower volatility but increased reactivity in cross-coupling reactions .
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